REACTION_CXSMILES
|
[N:1]1([C:15]([O:17][CH2:18][CH:19]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:25]3[C:20]2=[CH:21][CH:22]=[CH:23][CH:24]=3)=[O:16])CC[CH:6]([C:9]2[CH:14]=[CH:13]C=CC=2)[C@H:2]1C(O)=O.C1C=CC(C(Cl)(C2C(Cl)=CC=CC=2)C2C=CC=CC=2)=CC=1.CCN(C(C)C)C(C)C.CO>C(Cl)Cl>[C:15]([N:1]1[CH2:13][CH2:14][CH2:9][CH2:6][CH2:2]1)([O:17][CH2:18][CH:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]2[C:20]1=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:16]
|
Name
|
Fmoc-βPhPro-OH
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
N1([C@H](C(=O)O)C(CC1)C1=CC=CC=C1)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
shaking
|
Type
|
WAIT
|
Details
|
was continued for 145 min
|
Duration
|
145 min
|
Type
|
STIRRING
|
Details
|
was shaken for another 25 min
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
WASH
|
Details
|
washed with DCM (5×100 ml), methanol (2×100 ml) and DCM (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
A small sample was dried carefully
|
Type
|
WAIT
|
Details
|
deprotected with DCM/piperidine (1:1) for 30 min
|
Duration
|
30 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |